Vilanterol

Overview

Description

Synthesis Analysis

Vilanterol is synthesized through a series of chemical reactions that ensure its efficacy as a LABA. The specific synthesis process of this compound is proprietary to the manufacturing pharmaceutical companies and is not detailed in public scientific literature. However, it is understood that the synthesis involves complex organic chemistry techniques to achieve its unique molecular structure conducive to long-acting bronchodilation.

Molecular Structure Analysis

The molecular structure of this compound is designed to ensure selective action on β2-adrenergic receptors with minimal off-target effects. Its structure contains a long side chain that extends its duration of action, making it suitable for once-daily dosing in combination therapies for asthma and COPD. This structural design is critical for its prolonged bronchodilatory effect.

Chemical Reactions and Properties

This compound's chemical properties allow it to bind selectively and with high affinity to β2-adrenergic receptors in the lung tissue. This interaction stimulates intracellular adenyl cyclase, increasing the concentration of cyclic AMP and causing bronchial muscle relaxation. The specific chemical interactions that confer this compound's long-acting profile involve its structural components designed to resist rapid degradation or inactivation.

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and hygroscopicity, are optimized for inhalation. Its formulation in dry powder or aerosol inhalers is a result of careful consideration of these properties to ensure efficient delivery to the lungs. The compound's stability is particularly important for maintaining its efficacy throughout the product's shelf life.

Chemical Properties Analysis

This compound's chemical stability and reactivity are key to its effectiveness as a LABA. It is formulated to be stable under normal storage conditions but reactive enough to bind its target receptors in the lung effectively. The balance between stability and reactivity is achieved through its molecular design, which is tailored to the pharmacokinetic and pharmacodynamic requirements of a long-acting bronchodilator.

References

- Syed, Y. Y. (2015). Fluticasone Furoate/Vilanterol: a review of its use in patients with asthma. Drugs, 75, 407-418. Consensus.

- Blair, H. A., & Deeks, E. (2014). Umeclidinium/Vilanterol: A review of its use as maintenance therapy in adults with chronic obstructive pulmonary disease. Drugs, 75, 61-74. Consensus.

- McKeage, K. (2014). Fluticasone Furoate/Vilanterol: A review of its use in chronic obstructive pulmonary disease. Drugs, 74, 1509-1522. Consensus.

Scientific Research Applications

1. Pharmacological Profile

Vilanterol, a novel long-acting β2-adrenoceptor (β2-AR) agonist, has been extensively characterized for its pharmacological properties. Studies have shown that this compound exhibits a high affinity for β2-AR, comparable to salmeterol but higher than other similar agents. It demonstrates selectivity for β2- over β1-AR and β3-AR, and has an intrinsic efficacy greater than that of salmeterol. This profile suggests its potential for once-a-day dosing in asthma and chronic obstructive pulmonary disease (COPD) treatment (Slack et al., 2013).

2. Clinical Efficacy in COPD

Clinical trials have demonstrated this compound's efficacy in improving lung function in patients with COPD. A dose-dependent improvement in trough FEV1 was observed with this compound, with doses of 25-50 μg showing clinically relevant treatment differences compared to placebo. The safety and tolerability profile of this compound was similar to placebo, with no significant effects on blood pressure, pulse rate, or blood glucose and potassium levels (Hanania et al., 2012).

3. Asthma Treatment

This compound has also been evaluated in the treatment of persistent asthma. Studies have shown that it significantly increases trough FEV1 and weighted mean 24-hour FEV1 compared to placebo. The drug was well-tolerated, with low incidences of adverse events, and no drug-related adverse events or serious adverse events reported (Sterling et al., 2012).

4. Real-World Effectiveness

The Salford Lung Study provided insights into the real-world effectiveness of fluticasone furoate/vilanterol in COPD and asthma. This pragmatic trial emphasized the importance of evaluating medications in real-world practice to understand their true effectiveness and safety profiles (Leather et al., 2020).

5. Metabolism and Disposition

Research on this compound's metabolism and disposition revealed that it undergoes extensive first-pass metabolism, with its metabolites exhibiting negligible pharmacologic activity. This highlights its safety, even at doses exceeding the likely clinical inhaled dose, due to the inactivity of its metabolites (Harrell et al., 2013).

6. Potential in COVID-19 Treatment

A recent study explored the potential of this compound in treating COVID-19. Computational analysis indicated that this compound could be a more promising inhibitor of COVID-19 Mpro than Budesonide, suggesting its potential utility in diminishing the risk of severe SARS-CoV-2 infection and aiding recovery (Hussain & Hussain, 2022).

Mechanism of Action

Target of Action

Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively . The β2-adrenergic receptors are primarily found in the lungs on the bronchial smooth muscle, and their stimulation leads to relaxation and bronchodilation.

Mode of Action

This compound’s pharmacological effect is attributable to the stimulation of intracellular adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the β2-adrenergic signaling pathway. Upon activation of the β2-adrenergic receptor by this compound, adenylyl cyclase is activated. This leads to an increase in cAMP levels within the cell. Elevated cAMP levels then activate protein kinase A, which inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Pharmacokinetics

This compound is extensively metabolized in the body, with less than 0.5% of the drug-related material found in plasma, indicating extensive first-pass metabolism

Result of Action

The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to improve airflow and reduce symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This compound also inhibits the release of hypersensitivity mediators from mast cells in the lungs, which can further help to reduce inflammation and improve respiratory function .

Safety and Hazards

Future Directions

properties

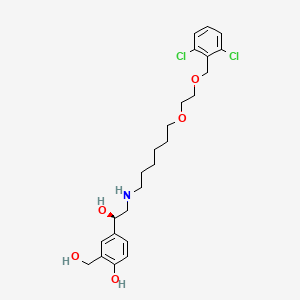

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFYYTQWSAWIGS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198318 | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs. | |

| Record name | Vilanterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

503068-34-6 | |

| Record name | Vilanterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilanterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilanterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

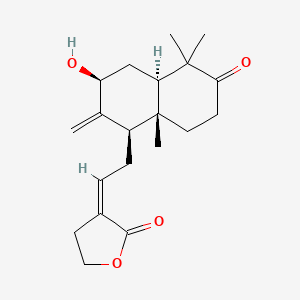

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)

![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)